

Application Notes & Protocols: Creating TP-110 Nanoparticle Delivery Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-110 is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers. [1] Despite its potent anti-cancer activity, the therapeutic application of **TP-110** is limited by its poor aqueous solubility and potential for off-target toxicity. To overcome these challenges, a nanoparticle-based drug delivery system has been developed using Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer.[2] Encapsulation of **TP-110** into PLGA nanoparticles (NPs) is designed to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[3][4] These application notes provide a detailed protocol for the synthesis, characterization, and in vitro evaluation of **TP-110** loaded PLGA nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of TP-110 Loaded PLGA Nanoparticles



Formula tion Code	Polymer Concent ration (mg/mL)	Drug-to- Polymer Ratio (w/w)	Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia I (mV)	Encaps ulation Efficien cy (%)	Drug Loading (%)
TP-110- NP-01	10	1:10	155.2 ± 4.8	0.12 ± 0.02	-25.3 ± 1.5	85.6 ± 3.2	7.8 ± 0.3
TP-110- NP-02	20	1:10	180.5 ± 6.1	0.15 ± 0.03	-22.1 ± 1.8	82.1 ± 4.1	7.5 ± 0.4
TP-110- NP-03	10	1:5	162.7 ± 5.5	0.14 ± 0.02	-28.9 ± 2.1	75.3 ± 5.5	12.5 ± 0.9
Control- NP	10	0	150.1 ± 4.2	0.11 ± 0.01	-26.8 ±	N/A	N/A

Table 2: In Vitro Drug Release Profile of TP-110 from PLGA Nanoparticles

Time (hours)	Cumulative Release (%) - pH 7.4	Cumulative Release (%) - pH 5.5
0	0	0
1	10.2 ± 1.5	15.8 ± 2.1
4	22.5 ± 2.8	35.2 ± 3.5
8	35.8 ± 3.1	55.6 ± 4.2
12	48.2 ± 3.9	72.3 ± 5.1
24	65.7 ± 4.5	88.9 ± 5.8
48	82.1 ± 5.2	95.4 ± 4.9
72	90.3 ± 5.8	98.1 ± 3.7

Table 3: In Vitro Cytotoxicity of TP-110 Formulations in A549 Lung Cancer Cells (IC50 Values)



Formulation	IC50 (μM)
Free TP-110	15.8 ± 2.3
TP-110-NP-01	5.2 ± 0.8
Control-NP	> 100

Experimental Protocols

Protocol 1: Synthesis of TP-110 Loaded PLGA Nanoparticles

This protocol describes the preparation of **TP-110** loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

- TP-110
- Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
- Deionized (DI) water
- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

Method:



- Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of TP-110 in 1 mL of DCM.
- Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.
- Emulsification: Add the organic phase to 4 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude.
- Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir for 4 hours at room temperature to allow for DCM evaporation.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.
- Lyophilization: Resuspend the final nanoparticle pellet in a small volume of DI water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

Protocol 2: Characterization of TP-110 Loaded PLGA Nanoparticles

This protocol details the methods for characterizing the physicochemical properties of the prepared nanoparticles.

- A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Resuspend a small amount of lyophilized nanoparticles in DI water.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the particle size and PDI.
- Measure the zeta potential using the same instrument equipped with an electrode assembly.
- B. Encapsulation Efficiency (EE) and Drug Loading (DL):



- Accurately weigh 5 mg of lyophilized TP-110-NPs and dissolve in 1 mL of DMSO to disrupt the nanoparticles and release the encapsulated drug.
- Quantify the amount of **TP-110** in the DMSO solution using a validated HPLC method or UV-Vis spectrophotometry at the characteristic absorbance wavelength of **TP-110**.
- Calculate EE and DL using the following formulas:
 - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
 - DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the procedure to evaluate the release of **TP-110** from the PLGA nanoparticles over time.

Materials:

- TP-110-NPs
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
- Dialysis membrane (MWCO 10 kDa)
- Shaking incubator

Method:

- Disperse 10 mg of TP-110-NPs in 2 mL of the respective PBS buffer.
- Transfer the suspension into a dialysis bag and seal it.
- Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.
- Incubate at 37°C with gentle shaking (100 rpm).
- At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.



- Quantify the amount of TP-110 in the collected samples using HPLC or UV-Vis spectrophotometry.
- Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the anti-cancer efficacy of **TP-110** formulations using a cell viability assay.

Materials:

- · A549 human lung cancer cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Free TP-110, TP-110-NPs, and Control-NPs
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well plates
- Plate reader

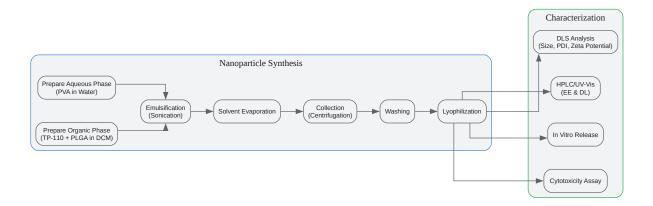
Method:

- Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of free **TP-110**, **TP-110**-NPs, and Control-NPs in cell culture medium.
- Replace the medium in the wells with the prepared drug solutions and incubate for 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

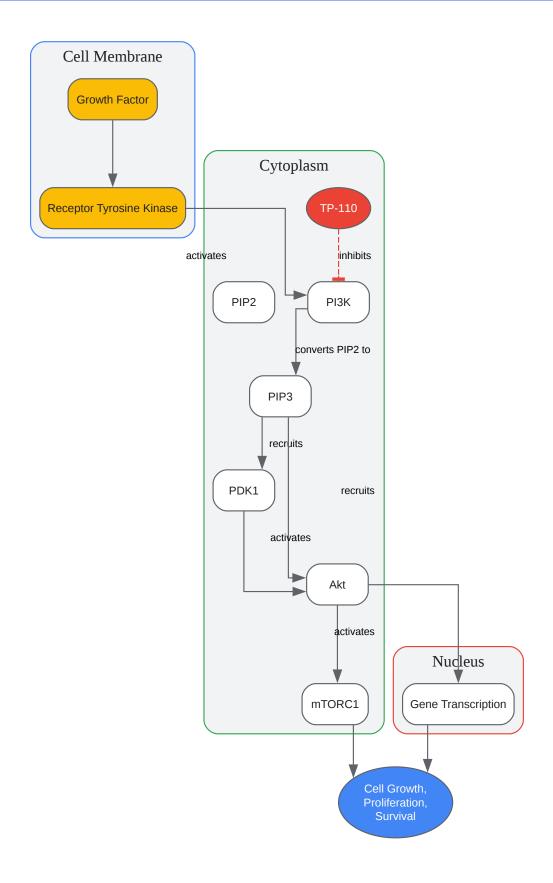
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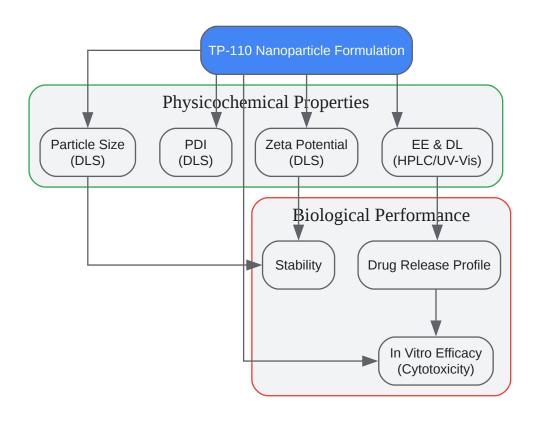
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Caption: Experimental workflow for the synthesis and characterization of TP-110 nanoparticles.









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